Tricyclo[3.2.2.02,4]nonane
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Overview
Description
Tricyclo[3.2.2.02,4]nonane is a polycyclic hydrocarbon with the molecular formula C9H14. It is characterized by its unique tricyclic structure, which includes three interconnected rings. This compound is of interest due to its rigidity and the potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tricyclo[3.2.2.02,4]nonane can be achieved through the Diels-Alder reaction. This involves the cycloaddition of a diene and a dienophile. For instance, racemic norcaradienes can be prepared from the visible-light-mediated dearomative cyclopropanation of m-xylene. These norcaradienes can then undergo a Diels-Alder reaction with enone derivatives to form this compound .
Industrial Production Methods: While specific industrial production methods for tricyclo[322The use of chiral cobalt(II) complexes has been shown to enhance the enantioselectivity of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Tricyclo[3.2.2.02,4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove or reduce functional groups.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols, ketones, or carboxylic acids, while reduction can produce alkanes or alkenes .
Scientific Research Applications
Tricyclo[3.2.2.02,4]nonane has several applications in scientific research:
Mechanism of Action
The mechanism of action of tricyclo[3.2.2.02,4]nonane involves its interaction with various molecular targets. Its rigid structure allows it to fit into specific binding sites on enzymes or receptors, potentially inhibiting or activating their function. The pathways involved depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Bicyclo[2.2.2]octane: Another polycyclic hydrocarbon with a similar rigid structure.
Norcaradiene: A precursor in the synthesis of tricyclo[3.2.2.02,4]nonane.
Bicyclo[3.3.1]nonane: Known for its biological activity and use in asymmetric catalysis.
Uniqueness: this compound is unique due to its three-ring structure, which provides enhanced rigidity and specific topographical selectivity. This makes it particularly useful in applications requiring precise molecular interactions .
Properties
CAS No. |
278-80-8 |
---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
tricyclo[3.2.2.02,4]nonane |
InChI |
InChI=1S/C9H14/c1-2-7-4-3-6(1)8-5-9(7)8/h6-9H,1-5H2 |
InChI Key |
WNYJJKBPJRYWNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C3C2C3 |
Origin of Product |
United States |
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